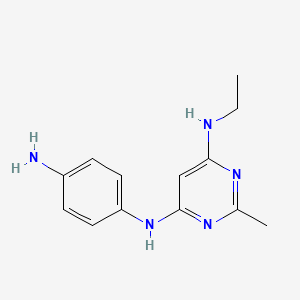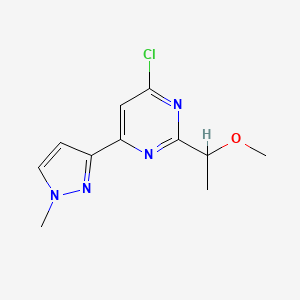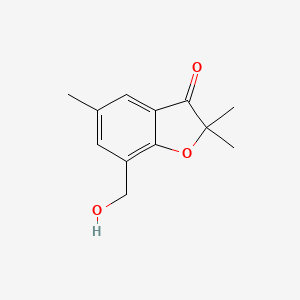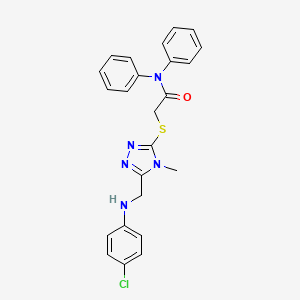![molecular formula C12H15BrN2O3 B11784535 3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide is a chemical compound that features a pyrrolidine ring attached to a benzo[d]isoxazole core
Méthodes De Préparation
The synthesis of 3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide typically involves the construction of the benzo[d]isoxazole core followed by the introduction of the pyrrolidine moiety. The synthetic route may include:
Formation of the benzo[d]isoxazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is attached to the benzo[d]isoxazole core.
Hydrobromide formation: The final step involves the formation of the hydrobromide salt, which can be achieved by treating the compound with hydrobromic acid.
Analyse Des Réactions Chimiques
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions.
Applications De Recherche Scientifique
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Benzo[d]isoxazole derivatives: These compounds share the benzo[d]isoxazole core and may have similar chemical properties.
Isoxazole derivatives: These compounds have the isoxazole ring and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and benzo[d]isoxazole moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15BrN2O3 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
3-(pyrrolidin-1-ylmethyl)-1,2-benzoxazole-5,6-diol;hydrobromide |
InChI |
InChI=1S/C12H14N2O3.BrH/c15-10-5-8-9(7-14-3-1-2-4-14)13-17-12(8)6-11(10)16;/h5-6,15-16H,1-4,7H2;1H |
Clé InChI |
YEIZYALXLPCOIL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=NOC3=CC(=C(C=C32)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)





![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)

![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)

